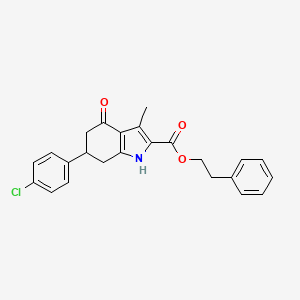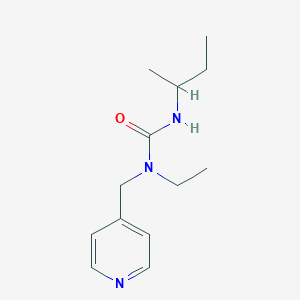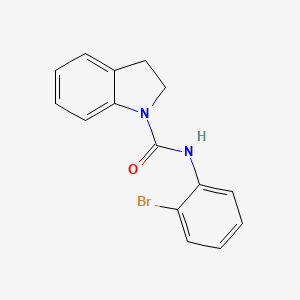![molecular formula C17H17ClN2O4S B4724032 N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B4724032.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide
Übersicht
Beschreibung
N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide, also known as CORM-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CORM-3 is a carbon monoxide-releasing molecule that has been studied extensively for its potential therapeutic applications in treating various diseases.
Wirkmechanismus
N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide releases carbon monoxide, which acts as a signaling molecule in the body. Carbon monoxide has been shown to have various physiological effects, including vasodilation, anti-inflammatory, and anti-oxidant properties. N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide's mechanism of action involves the release of carbon monoxide, which activates various signaling pathways in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have vasodilatory effects, leading to its potential use in treating cardiovascular diseases. N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been studied extensively for its potential use in treating various diseases, including cancer, cardiovascular diseases, and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its high yield in synthesis, its availability, and its potential therapeutic applications in treating various diseases. However, N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has some limitations, including its potential toxicity to cells and its instability in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide. One potential area of research is the development of new and improved carbon monoxide-releasing molecules that are more stable and less toxic to cells. Another potential area of research is the study of N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide's potential use in treating other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to understand the mechanisms of action of N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide and its potential use in combination with other therapeutic agents.
Wissenschaftliche Forschungsanwendungen
N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in treating various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-22-13-8-10(9-14(23-2)15(13)24-3)16(21)20-17(25)19-12-6-4-11(18)5-7-12/h4-9H,1-3H3,(H2,19,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNKWLGEUVMZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-bromophenyl)-2-[(5-{[(4-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4723956.png)


![N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4723995.png)

![ethyl N-[(4-isobutyl-1-piperazinyl)carbonyl]-beta-alaninate](/img/structure/B4724007.png)

![N~1~-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4724029.png)
![N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4724041.png)
![3-{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4724046.png)
![1-[(4-bromo-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4724048.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4724054.png)

![4-acetyl-1-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4724059.png)